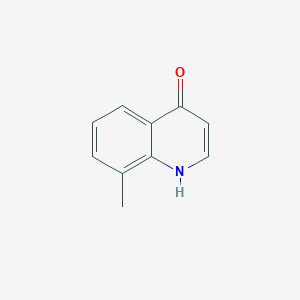

8-Methylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTISUYZVEWQIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510356 | |

| Record name | 8-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-44-2 | |

| Record name | 8-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-Methylquinolin-4(1H)-one from o-Toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Methylquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-toluidine. The synthesis is primarily achieved through the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1] This document outlines the synthetic pathway, provides detailed experimental protocols, presents quantitative data for key steps, and includes visualizations to illustrate the reaction workflow.

Synthetic Pathway Overview

The synthesis of this compound from o-toluidine via the Gould-Jacobs reaction is a multi-step process that can be broadly categorized into three key stages:

-

Condensation: The initial step involves the condensation of o-toluidine with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

-

Thermal Cyclization: The formed intermediate undergoes a high-temperature intramolecular cyclization to construct the quinoline ring system, yielding ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2] This step is often the most critical and requires carefully controlled thermal conditions.

-

Hydrolysis and Decarboxylation: The final stage involves the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the desired this compound.[1][3]

The overall synthetic transformation is depicted in the following workflow diagram:

Experimental Protocols

The following protocols are adapted from established methodologies for the Gould-Jacobs reaction and can be applied to the synthesis of this compound.[4]

Step 1: Synthesis of Diethyl 2-(((2-methylphenyl)amino)methylene)malonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heating: Heat the reaction mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Thermal Cyclization to Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Reaction Setup: Dissolve the crude diethyl 2-(((2-methylphenyl)amino)methylene)malonate from the previous step in a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heating: Heat the solution to a vigorous reflux (typically around 250 °C) and maintain this temperature for 30-60 minutes.[2]

-

Isolation: Cool the reaction mixture to room temperature. The product, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate out of the solution. To further facilitate precipitation, a non-polar solvent like cyclohexane or hexane can be added.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with a non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis (Saponification): Suspend the ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux until the solid has completely dissolved, indicating the completion of hydrolysis to the corresponding carboxylate salt.

-

Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., concentrated hydrochloric acid) until the pH is acidic. This will precipitate the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Decarboxylation: Collect the carboxylic acid by filtration and dry it thoroughly. Place the dried solid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[3]

-

Purification: The resulting crude this compound can be purified by recrystallization from an appropriate solvent such as ethanol or a mixture of ethanol and water.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. The expected yields are based on literature precedents for similar Gould-Jacobs reactions.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | o-Toluidine, Diethyl ethoxymethylenemalonate | None (neat) | 100-130 | 1-2 | 85-95 |

| 2 | Diethyl 2-(((2-methylphenyl)amino)methylene)malonate | Diphenyl ether or Dowtherm A | ~250 | 0.5-1 | 70-85 |

| 3 | Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 10% NaOH (aq), Conc. HCl | Reflux (hydrolysis), >200 (decarboxylation) | 1-2 (hydrolysis), 0.5-1 (decarboxylation) | 80-90 |

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined mechanism involving nucleophilic attack, elimination, electrocyclization, and subsequent hydrolysis and decarboxylation.

The reaction begins with the nucleophilic attack of the amino group of o-toluidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the condensation product.[1] This intermediate then undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring.[1] The final steps of saponification and decarboxylation yield the stable this compound.[1]

References

An In-depth Technical Guide to the Chemical Properties and Structure of 8-Methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 8-Methylquinolin-4(1H)-one. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and structural understanding.

Core Chemical Properties

This compound, also known by its synonym 4-hydroxy-8-methylquinoline, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molar Mass | 159.18 g/mol | [1] |

| Predicted Melting Point | 213-215 °C | |

| Predicted Boiling Point | 326.8 ± 22.0 °C | |

| Predicted Density | 1.210 ± 0.06 g/cm³ | |

| Predicted pKa | 4.47 ± 0.40 | |

| CAS Number | 23432-44-2 | [2] |

Structural Analysis: Tautomerism

A critical structural feature of this compound is its existence in tautomeric forms: the keto (quinolinone) and enol (hydroxyquinoline) forms. Spectroscopic and crystallographic studies of related 4-hydroxyquinoline derivatives have consistently shown that the keto form, this compound, is the predominant and more stable tautomer in both solid and solution phases.[3][4] This preference is attributed to the greater stability of the cyclic amide functionality within the quinolinone ring system.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the following signals would be anticipated:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the quinoline ring system. The specific splitting patterns would depend on the coupling between adjacent protons.

-

Methyl Protons: A singlet in the upfield region (around δ 2.3-2.8 ppm) corresponding to the three protons of the methyl group at the C8 position.

-

N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the proton on the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon (C4): A signal significantly downfield (δ > 170 ppm), which is characteristic of a ketone carbonyl group and confirms the predominance of the keto tautomer.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm for the carbons of the quinoline ring.

-

Methyl Carbon: An upfield signal (around δ 15-25 ppm) for the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, indicative of the N-H bond in the quinolinone ring.

-

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹, corresponding to the carbonyl group of the ketone.

-

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines, the tautomeric enol form of quinolin-4(1H)-ones, is well-established through several classical methods. The Conrad-Limpach and Gould-Jacobs reactions are two prominent approaches.[3][5] These methods are applicable to the synthesis of this compound starting from 2-methylaniline (o-toluidine).

Conrad-Limpach Synthesis Protocol

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[6][7]

Step 1: Formation of the β-aminoacrylate intermediate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methylaniline (1.0 equivalent) in a suitable solvent such as toluene.

-

Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-(2-methylanilino)crotonate.

Step 2: Thermal Cyclization

-

Place the crude intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.

-

Heat the mixture to approximately 250 °C.

-

Maintain this temperature for a specified period, monitoring the reaction by TLC.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Caption: Workflow for the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

An alternative route is the Gould-Jacobs reaction, which utilizes an aniline and an alkoxymethylenemalonic ester.[8][9]

Experimental Protocol Outline:

-

Condensation: 2-methylaniline is reacted with diethyl ethoxymethylenemalonate. This is typically a thermal reaction.

-

Cyclization: The resulting intermediate is heated to a high temperature (around 250 °C) in a high-boiling solvent to effect cyclization.

-

Hydrolysis (Saponification): The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

-

Decarboxylation: The resulting carboxylic acid is heated to induce decarboxylation, yielding the final this compound product.

Solubility

While specific quantitative solubility data for this compound is limited, general trends for hydroxyquinolines suggest it is sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and chloroform. The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the acidic N-H proton and the basic nitrogen atom in the quinoline ring.

Biological Relevance and Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[10] While specific biological pathways for this compound are not extensively documented, its structural similarity to other biologically active quinolones suggests potential for further investigation in drug discovery programs. Its ability to chelate metal ions, a known property of the 4-hydroxyquinoline scaffold, could also be of interest in various biological and materials science applications.[2]

References

- 1. This compound [chembk.com]

- 2. 4-HYDROXY-8-METHYLQUINOLINE CAS#: 23432-44-2 [amp.chemicalbook.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

An In-depth Technical Guide to 8-Methylquinolin-4(1H)-one (CAS: 23432-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinolin-4(1H)-one, also known by its tautomeric form 4-hydroxy-8-methylquinoline, is a heterocyclic organic compound belonging to the quinolinone family. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, presented for the scientific community engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound exists in tautomeric equilibrium with 4-hydroxy-8-methylquinoline. The keto form, this compound, is generally considered the predominant tautomer in the solid state and in solution. This equilibrium is a critical aspect of its chemical reactivity and biological interactions.

| Property | Value | Reference |

| CAS Number | 23432-44-2 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 213-215 °C | |

| Boiling Point | 326.8±22.0 °C (Predicted) | |

| Synonyms | 4-Hydroxy-8-methylquinoline, 8-Methyl-4-quinolone |

Synthesis of this compound

The synthesis of 4-hydroxyquinolines, including the 8-methyl derivative, is classically achieved through condensation reactions of anilines with β-ketoesters, such as the Conrad-Limpach or Gould-Jacobs reactions.

Experimental Protocol: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a two-step route to 4-hydroxyquinolines. The initial step involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate. This is followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product[1][2].

Step 1: Synthesis of Ethyl 3-(o-tolylamino)crotonate

-

In a round-bottom flask, combine o-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the mixture at a moderate temperature (e.g., 100-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the water and ethanol formed during the reaction, for example, by azeotropic distillation.

-

The resulting crude β-aminoacrylate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization to this compound

-

The crude or purified ethyl 3-(o-tolylamino)crotonate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether, in a flask equipped with a reflux condenser[1][3].

-

Heat the mixture to a high temperature, typically around 250 °C[1].

-

Maintain this temperature for 30-60 minutes to effect the intramolecular cyclization and elimination of ethanol.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

The solid product can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactivity and Tautomerism

The chemical behavior of this compound is dictated by the quinolinone ring system and the presence of the methyl group. The molecule exhibits a keto-enol tautomerism, with the equilibrium favoring the 4(1H)-one (keto) form. This is a crucial consideration for its reactivity, as reactions can occur at the nitrogen, the oxygen of the hydroxyl group (in the enol form), or at various positions on the aromatic rings.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is limited in publicly available literature, the broader class of quinolin-4-one derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.

-

Antimicrobial Activity: Many quinolin-4-one derivatives are known for their potent antibacterial properties[4]. The core structure is fundamental to the activity of quinolone antibiotics. The potential for this compound to exhibit antimicrobial effects warrants investigation.

-

Anticancer Activity: The quinoline scaffold is present in numerous anticancer agents[5]. Derivatives of 8-hydroxyquinoline have demonstrated cytotoxicity against various cancer cell lines, with their mechanism of action often linked to metal chelation[6]. The structural similarity of this compound to these compounds suggests it could be a valuable starting point for the development of novel anticancer therapeutics.

-

Other Potential Activities: Research into 8-hydroxyquinoline derivatives has revealed a broad spectrum of other biological effects, including anti-inflammatory, antiviral, and neuroprotective properties[5].

Further research is necessary to elucidate the specific biological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

Conclusion

This compound is a quinolinone derivative with potential for further investigation in the fields of medicinal chemistry and materials science. The established synthetic routes, such as the Conrad-Limpach synthesis, provide a reliable means for its preparation. While direct biological data is scarce, the well-documented activities of related quinolinone and 8-hydroxyquinoline derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this intriguing molecule.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Hydroxyquinoline - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Methylquinolin-4(1H)-one, also known as 4-hydroxy-8-methylquinoline. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific molecule, this guide synthesizes information from analogous compounds and general principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected spectral characteristics and detailed experimental protocols.

Chemical Structure and Properties

This compound is a derivative of quinoline, featuring a methyl group at the 8th position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the fused benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 7.8 - 8.2 | d |

| H3 | 6.2 - 6.5 | d |

| H5 | 7.5 - 7.8 | d |

| H6 | 7.2 - 7.5 | t |

| H7 | 7.0 - 7.3 | d |

| 8-CH₃ | 2.4 - 2.7 | s |

| N-H | 11.0 - 12.0 | br s |

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 140 - 145 |

| C3 | 110 - 115 |

| C4 | 175 - 180 |

| C4a | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 120 - 125 |

| C7 | 130 - 135 |

| C8 | 135 - 140 |

| C8a | 145 - 150 |

| 8-CH₃ | 15 - 20 |

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1640 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1550 - 1620 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for this compound

| m/z | Fragment |

| 159 | [M]⁺ |

| 131 | [M - CO]⁺ |

| 130 | [M - CHO]⁺ |

| 103 | [M - CO - HCN]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for quinolinone derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently vortex to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Tautomerism in 8-Methylquinolin-4(1H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 8-methylquinolin-4(1H)-one and its derivatives. It delves into the structural, spectroscopic, and computational aspects of the keto-enol equilibrium, alongside detailed experimental methodologies and an exploration of the biological significance of these compounds in the context of drug development.

Introduction to Tautomerism in Quinolones

Quinolin-4(1H)-ones are a prominent class of heterocyclic compounds that exhibit prototropic tautomerism, existing in equilibrium between the keto (amide) form, this compound, and the enol (iminol) form, 8-methylquinolin-4-ol. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its electronic structure, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding and controlling this tautomeric balance is paramount for the rational design of novel therapeutic agents.

Extensive research, combining spectroscopic and computational methods, has established that the keto form is predominantly favored in both solid and solution phases for most quinolin-4(1H)-ones.[1] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolone ring system.[2] However, the tautomeric equilibrium is dynamic and can be influenced by various factors, including the electronic nature of substituents, solvent polarity, and opportunities for intra- and intermolecular hydrogen bonding.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound is depicted below:

References

An In-depth Technical Guide to the Physical Properties of 8-Methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 8-Methylquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its melting point and solubility characteristics, supported by experimental protocols and graphical representations of relevant chemical and procedural workflows.

Physical and Chemical Properties

This compound, also known as 4-hydroxy-8-methylquinoline, is a derivative of the quinolone scaffold. Quinolinones are a significant class of compounds in drug discovery, known for a wide range of biological activities. The physical properties of this specific derivative are crucial for its handling, formulation, and application in research and development.

Quantitative Data Summary

The known quantitative physical property for this compound is presented in the table below.

| Property | Value |

| Melting Point | 213-215 °C |

Table 1: Physical Properties of this compound.

Solubility Profile

-

Organic Solvents : Compounds of this class are typically soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Aqueous Solubility : The solubility in water is expected to be limited. The presence of the hydroxyl group and the nitrogen atom suggests that the solubility will be pH-dependent. In acidic or basic solutions, the compound is likely to form salts, which would increase its aqueous solubility.

Experimental Protocols

The following sections describe standardized experimental methodologies for the determination of the physical properties discussed.

4.1 Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a suitable melting point apparatus.[1][2][3][4][5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound, finely powdered and dry

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus, adjacent to the thermometer.

-

Initial Rapid Heating: A preliminary determination can be performed by heating the sample rapidly to get an approximate melting temperature.[3]

-

Accurate Determination: For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[2][3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

4.2 Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.[6][7][8][9]

Objective: To determine the solubility of this compound in water, and acidic and basic aqueous solutions.

Materials:

-

This compound

-

Test tubes

-

Graduated pipettes or cylinders

-

Water (distilled or deionized)

-

5% Aqueous Sodium Hydroxide (NaOH) solution

-

5% Aqueous Hydrochloric Acid (HCl) solution

-

Spatula and weighing balance

Procedure:

-

Solubility in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Stir or shake the mixture vigorously for 60 seconds. Observe if the solid dissolves completely.[6][7]

-

Solubility in 5% NaOH: If the compound is insoluble in water, add approximately 25 mg of the compound to a separate test tube containing 0.75 mL of 5% NaOH solution. Stir or shake vigorously and observe for dissolution. Solubility in this basic solution suggests the presence of an acidic functional group.[9]

-

Solubility in 5% HCl: If the compound is insoluble in water, add approximately 25 mg of the compound to a third test tube containing 0.75 mL of 5% HCl solution. Stir or shake vigorously and observe for dissolution. Solubility in this acidic solution indicates the presence of a basic functional group.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate a relevant synthetic pathway and a standard experimental workflow.

Caption: A generalized workflow for the Camps cyclization synthesis of 4-quinolones.

Caption: The experimental workflow for determining melting point using the capillary method.

References

The Quinolinone Core: A Technical Guide to its Discovery, History, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dawn of Quinolinone Synthesis: Key Historical Discoveries

The story of quinolinone is intrinsically linked to the synthesis of its parent scaffold, quinoline, which was first isolated from coal tar in 1834.[2] However, the targeted synthesis of oxygenated quinolines, the direct precursors and tautomeric forms of quinolinones, marked the true beginning of this compound class. Three pivotal named reactions from the late 1800s laid the groundwork for quinolinone chemistry.

The Knorr Quinoline Synthesis (1886)

In 1886, Ludwig Knorr developed a method for converting β-ketoanilides into 2-hydroxyquinolines, the enol tautomer of quinolin-2-ones.[3][4][5] This reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of the β-ketoanilide using a strong acid, typically sulfuric acid.[3][4]

The Conrad-Limpach Synthesis (1887)

Just a year later, Max Conrad and Leonhard Limpach reported a method for the synthesis of 4-hydroxyquinolines, the enol form of quinolin-4-ones.[6][7][8] This reaction involves the condensation of anilines with β-ketoesters.[6] The initial reaction forms a Schiff base, which then undergoes a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[6] Early experiments conducted without a solvent gave moderate yields, but it was later discovered that using an inert, high-boiling solvent like mineral oil could significantly increase the yield to as high as 95%.[6]

The Camps Quinoline Synthesis (1899)

A significant breakthrough in the direct synthesis of both quinolin-2-ones and quinolin-4-ones came in 1899 with the work of Rudolph Camps.[9][10][11] The Camps cyclization is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[12] Depending on the structure of the starting material and the reaction conditions, this method can yield either quinolin-2-one or quinolin-4-one isomers.[9][10] This reaction proceeds via an intramolecular aldol-type condensation.[12]

Experimental Protocols for Foundational Syntheses

While the original publications from the late 19th century lack the detailed experimental procedures common today, subsequent work and modern adaptations provide insight into the practical execution of these foundational syntheses.

General Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This two-step procedure first involves the formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization.[7]

-

Step 1: Enamine Formation: Aniline or a substituted aniline is reacted with a β-ketoester. This step is often carried out neat or in a suitable solvent.

-

Step 2: Thermal Cyclization: The resulting intermediate, an alkyl β-arylaminocrotonate (a Schiff base), is heated to approximately 250 °C in a high-boiling inert solvent such as mineral oil or Dowtherm A.[6] The high temperature facilitates the electrocyclic ring closure.

-

Work-up: Upon cooling, the solid 4-hydroxyquinoline product precipitates and can be isolated by filtration.

General Protocol for the Knorr Synthesis of 2-Hydroxyquinolines

This method relies on the acid-catalyzed cyclization of a pre-formed β-ketoanilide.

-

Step 1: β-Ketoanilide Formation: An aniline is reacted with a β-ketoester at a temperature typically above 100 °C to favor the formation of the β-ketoanilide intermediate.[3]

-

Step 2: Acid-Catalyzed Cyclization: The isolated β-ketoanilide is treated with a strong dehydrating acid, such as concentrated sulfuric acid, to induce intramolecular electrophilic substitution and subsequent cyclization to the 2-hydroxyquinoline.[3]

-

Work-up: The reaction mixture is typically poured into water or ice, causing the 2-hydroxyquinoline product to precipitate. It can then be collected by filtration and purified.

General Protocol for the Camps Synthesis of Quinolinones

This method utilizes a strong base to induce the cyclization of an o-acylaminoacetophenone.

-

Preparation of the Starting Material: The o-acylaminoacetophenone is prepared, often by the acylation of an o-aminoacetophenone.

-

Base-Catalyzed Cyclization: The o-acylaminoacetophenone is dissolved in an alcoholic solvent, and an aqueous solution of a strong base, such as sodium hydroxide, is added.[9]

-

Reaction Execution: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is cooled, and the quinolinone product, which is often a solid, is isolated by filtration. The product may be a mixture of isomers depending on the starting material.[9]

Quantitative Data from Quinolinone Syntheses

Obtaining precise quantitative data, such as yields and melting points, from the original 19th-century publications is challenging. However, modern iterations of these classical syntheses have been optimized and well-documented. The following table summarizes representative yields for these foundational reactions as reported in later literature.

| Synthesis Name | Starting Materials | Product Type | Reported Yield (%) | Reference |

| Conrad-Limpach | Anilines + β-ketoesters | 4-Hydroxyquinolines | Up to 95% | [6] |

| Knorr | β-Ketoanilides | 2-Hydroxyquinolines | Varies | [3] |

| Camps | o-Acylaminoacetophenones | 2- and 4-Hydroxyquinolines | Varies | [9] |

| Modern Buchwald-Hartwig/Camps Hybrid | o-Halophenones + Amides | 2-Aryl-4-quinolones | 72-97% | [10] |

Biological Significance and Signaling Pathways

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous drugs with a quinolinone core. A key area of impact for quinolinone derivatives is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.

Inhibition of the VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Many quinolinone-based drugs are potent inhibitors of VEGF receptors (VEGFRs).

A prominent example is Lenvatinib , a multi-kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[12][14][15] Lenvatinib exerts its effect by targeting VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs like Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[14][15] By inhibiting these kinases, Lenvatinib blocks the downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial and cancer cell proliferation and survival.[12]

Below is a diagram illustrating the mechanism of action of Lenvatinib on the VEGFR signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel quinolinone-based therapeutic agents follows a structured workflow that integrates chemical synthesis with biological testing. This process allows for the systematic evaluation of new compounds and the identification of promising drug candidates.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel quinolinone derivatives.

Conclusion

The discovery of quinolinone compounds in the late 19th century, through seminal synthetic methods like the Knorr, Conrad-Limpach, and Camps reactions, laid a critical foundation in heterocyclic chemistry. For over a century, the versatility of the quinolinone core has been exploited to create a vast array of molecules with significant biological activities. Modern drug discovery continues to build upon this historical legacy, with quinolinone-based drugs like Lenvatinib making a substantial impact in the treatment of cancer by targeting key signaling pathways. The ongoing exploration of novel synthetic routes and the deeper understanding of their mechanisms of action ensure that the quinolinone scaffold will remain a central focus in the development of new therapeutic agents for years to come.

References

- 1. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

- 2. researchgate.net [researchgate.net]

- 3. Knorr Quinoline Synthesis [drugfuture.com]

- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Conrad-Limpach Cyclization [drugfuture.com]

- 9. Camps Quinoline Synthesis [drugfuture.com]

- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 13. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Novel 8-Methylquinolin-4(1H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 8-position can significantly influence the pharmacological profile of these analogs by altering their steric and electronic properties, potentially leading to enhanced efficacy or novel mechanisms of action. This technical guide provides an in-depth overview of the primary synthetic routes to novel 8-methylquinolin-4(1H)-one analogs, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the this compound core predominantly relies on classical cyclization reactions starting from 2-methylaniline (o-toluidine). The two most effective and widely utilized methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-4(1H)-one form. The process involves four key steps:

-

Condensation: 2-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

-

Saponification: The resulting ester is hydrolyzed to a carboxylic acid using a base.

-

Decarboxylation: The carboxylic acid is heated to yield the final this compound.

This route is particularly useful for producing analogs with a carboxylic acid group at the 3-position, a common feature in many biologically active quinolones.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 2,8-disubstituted quinolin-4(1H)-one analogs. This method involves the condensation of 2-methylaniline with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through two main stages:

-

Condensation: 2-methylaniline reacts with ethyl acetoacetate under milder conditions to form an enamine (crotonate).

-

Thermal Cyclization: The crotonate intermediate is heated in a high-boiling point solvent to induce cyclization, yielding the 2,8-dimethylquinolin-4(1H)-one product.

This method is highly efficient for producing analogs with an alkyl or aryl substituent at the 2-position.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative this compound analogs.

Table 1: Synthesis and Characterization of 8-Methyl-4-quinolone Analogs

| Compound Name | Synthetic Route | Yield (%) | Melting Point (°C) | Molecular Formula | MW ( g/mol ) |

| Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | Gould-Jacobs | ~75-85 | 268-270 | C₁₃H₁₃NO₃ | 231.25 |

| 4-Hydroxy-8-methylquinoline-3-carboxylic acid | Gould-Jacobs | ~50 | 226-228 | C₁₁H₉NO₃ | 203.19 |

| 2,8-Dimethylquinolin-4(1H)-one | Conrad-Limpach | ~85-90 | >300 | C₁₁H₁₁NO | 173.21 |

| 3-Acetyl-4-hydroxy-8-methylquinoline | Conrad-Limpach Variant | N/A | 168 | C₁₂H₁₁NO₂ | 201.22 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Biological Activity of Selected 8-Methyl-4-quinolone Analogs

| Compound | Target | Assay | Activity (IC₅₀/MIC in µM) | Reference |

| 8-Methylquinolone derivative | Staphylococcus aureus | MIC | >100 | [1] |

| 8-Methylquinolone derivative | Escherichia coli | MIC | >100 | [1] |

| C-8 Trifluoromethylquinolone | Gram-positive bacteria | MIC | Varies | [1] |

Note: Specific biological activity data for this compound analogs is limited in publicly available literature. The data presented often refers to broader classes of quinolones.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final products.

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

Materials:

-

2-Methylaniline (o-toluidine)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Hexane

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, a mixture of 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 110°C for 1 hour.

-

Ethanol Removal: The ethanol formed during the reaction is removed under reduced pressure. The resulting crude intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate, can be used directly in the next step.

-

Thermal Cyclization: A separate flask containing diphenyl ether is heated to reflux (~250°C). The crude intermediate from step 2 is added portion-wise to the hot diphenyl ether. The mixture is refluxed for an additional 15-20 minutes.

-

Isolation: The reaction mixture is allowed to cool to room temperature, during which the product begins to precipitate. Hexane is added to facilitate complete precipitation. The solid is collected by vacuum filtration and washed thoroughly with hexane to remove the high-boiling solvent.

-

Purification: The crude solid is recrystallized from hot ethanol to yield pure ethyl 4-hydroxy-8-methylquinoline-3-carboxylate as a crystalline solid.

Protocol 2: Saponification and Decarboxylation

-

Saponification: The ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1.0 eq) is suspended in a 4% aqueous sodium hydroxide solution in ethanol. The mixture is refluxed for 5 hours.[2] After cooling, the solution is acidified with concentrated HCl, causing the carboxylic acid to precipitate.[2] The solid is filtered, washed with water, and dried to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid.[2]

-

Decarboxylation: The dried 4-hydroxy-8-methylquinoline-3-carboxylic acid is placed in a flask and heated above its melting point (typically >230°C) until the evolution of CO₂ ceases. The resulting solid is the crude this compound, which can be purified by recrystallization.

Protocol 3: Conrad-Limpach Synthesis of 2,8-Dimethylquinolin-4(1H)-one

Materials:

-

2-Methylaniline (o-toluidine)

-

Ethyl acetoacetate

-

Dowtherm A (or diphenyl ether)

-

Petroleum ether

Procedure:

-

Condensation: A mixture of 2-methylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of acid (e.g., a drop of H₂SO₄) is heated at approximately 110-140°C for 1 hour. Water is removed as it is formed. The resulting crude ethyl 3-((2-methylphenyl)amino)but-2-enoate is used directly.

-

Thermal Cyclization: In a three-necked flask equipped with a mechanical stirrer and condenser, Dowtherm A is heated to reflux (~250°C). The crude intermediate from step 1 is added rapidly via a dropping funnel. Refluxing is continued for 10-15 minutes after the addition is complete.

-

Isolation: The mixture is allowed to cool to room temperature, which causes a yellow solid to separate. Petroleum ether is added to aid precipitation. The solid is collected by vacuum filtration and washed with petroleum ether.

-

Purification: The crude product is treated with decolorizing carbon in boiling water, filtered hot, and allowed to cool. The white, needle-like crystals of 2,8-dimethylquinolin-4(1H)-one are collected by filtration. This general procedure, adapted for aniline, typically yields 85-90%.

Conclusion

The Gould-Jacobs and Conrad-Limpach reactions are robust and reliable methods for the synthesis of this compound analogs. By selecting the appropriate starting materials—diethyl ethoxymethylenemalonate for the Gould-Jacobs route to access 3-carboxy analogs, or β-ketoesters like ethyl acetoacetate for the Conrad-Limpach route to access 2-alkyl/aryl analogs—researchers can efficiently generate a diverse library of compounds. These scaffolds serve as crucial starting points for further derivatization and exploration in drug discovery programs targeting a range of therapeutic areas. Further investigation into the biological activities of these specific analogs is warranted to fully unlock their therapeutic potential.

References

An In-depth Technical Guide to 8-Methylquinolin-4(1H)-one Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 8-methylquinolin-4(1H)-one are emerging as a promising class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental evaluation of this compound derivatives. Particular focus is placed on their potential as anticancer and antimicrobial agents. This document includes detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Quinolin-4(1H)-ones, also known as 4-quinolones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] The core structure consists of a benzene ring fused to a pyridin-4-one ring. Modifications to this scaffold have led to the development of numerous drugs with antibacterial, anticancer, antiviral, and other therapeutic activities.[2][3] The presence of a methyl group at the 8-position of the quinolinone ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound an intriguing starting point for the design of novel therapeutic agents. This guide will delve into the synthesis of these derivatives and explore their potential applications, with a focus on their anticancer and antimicrobial properties.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several established methods for quinolone synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two of the most common and versatile methods are the Gould-Jacobs reaction and the Camps cyclization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[4] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5] For the synthesis of the this compound core, 2-methylaniline (o-toluidine) is used as the starting aniline.

The general workflow for the Gould-Jacobs reaction is depicted below:

Caption: Workflow of the Gould-Jacobs reaction for synthesizing the this compound core.

Camps Cyclization

The Camps cyclization is another effective method for the synthesis of 2- and 4-quinolones from o-acylaminoacetophenones.[6] To synthesize the this compound scaffold, an appropriately substituted o-acylaminoacetophenone is required. The reaction is typically base-catalyzed and proceeds via an intramolecular aldol-type condensation.[7]

Below is a diagram illustrating the general principle of the Camps cyclization:

Caption: General representation of the Camps cyclization leading to isomeric hydroxyquinolines.

Potential Applications of this compound Derivatives

The versatile quinolin-4(1H)-one scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities. The 8-methyl group provides a key structural feature that can be exploited in drug design.

Anticancer Activity

Quinolone derivatives have been extensively investigated for their anticancer properties. They can exert their effects through various mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as induction of apoptosis.[2][8][9] While specific data on this compound derivatives is limited, studies on structurally similar compounds, such as 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, have shown promising anticancer activity.

A study on a series of N-substituted-4-hydroxy-8-methyl-2-quinolone-3-carboxamides demonstrated significant inhibitory activity against various cancer cell lines. The quantitative data from this study is summarized in the table below.

Table 1: In Vitro Anticancer Activity of 4-Hydroxy-8-methyl-2-quinolone-3-carboxamide Derivatives

| Compound ID | R-Group | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM) |

| 6 | 4-Fluorophenyl | 14.6 | 5.3 | 12.8 |

| 9 | 4-Chlorobenzyl | 3.5 | Not Reported | 19.0 |

| 10 | 4-Bromobenzyl | Not Reported | 12.6 | Not Reported |

| 11 | 4-Nitrobenzyl | Not Reported | 10.3 | Not Reported |

Data extracted from a study on 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, which are structurally related to the topic of this guide.

The mechanism of action for the anticancer effects of many quinolone derivatives involves the inhibition of key cellular processes. One such proposed mechanism is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Caption: A simplified diagram of a potential anticancer mechanism of action for quinolone derivatives.

Antimicrobial Activity

A study on new 8-nitrofluoroquinolone derivatives, which share the quinolone core, demonstrated good activity against Staphylococcus aureus.[12][13] The minimum inhibitory concentration (MIC) values for some of these derivatives are presented below.

Table 2: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives against S. aureus

| Derivative | Substituent at C-7 | MIC (µg/mL) |

| 9a | p-toluidine | ~2-5 |

| 9b | p-chloroaniline | ~2-5 |

| 9c | aniline | ~2-5 |

Data from a study on 8-nitrofluoroquinolone derivatives, highlighting the potential of the broader quinolone class.

The mechanism of antibacterial action of quinolones is well-understood and involves the disruption of DNA replication.

Caption: The mechanism of action of quinolone antibiotics, targeting bacterial DNA replication.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for the evaluation of the cytotoxic activity of its derivatives.

General Procedure for the Gould-Jacobs Synthesis of 4-Hydroxy-8-methylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Methylaniline (o-toluidine)

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether). Heat the solution to reflux (approximately 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature to allow the product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, to precipitate.

-

Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-8-methylquinoline-3-carboxylic acid.

-

Decarboxylation: Heat the carboxylic acid above its melting point until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxy-8-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, K562)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Established synthetic routes, such as the Gould-Jacobs reaction and Camps cyclization, provide accessible pathways to the core structure, allowing for extensive derivatization. While direct biological data for this specific class of compounds is still emerging, the known anticancer and antimicrobial activities of the broader quinolone family strongly suggest significant potential. The data presented on structurally related 8-methyl-2-quinolone derivatives further supports this notion. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. This in-depth guide provides a foundational framework to aid researchers in this endeavor.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. ablelab.eu [ablelab.eu]

- 6. Camps_quinoline_synthesis [chemeurope.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Methylquinolin-4(1H)-one

Introduction

Quinolinone scaffolds are significant heterocyclic motifs prevalent in a wide array of therapeutic agents, demonstrating antibacterial, antimalarial, and anticancer properties. The synthesis of 8-Methylquinolin-4(1H)-one, a derivative of this class, is of interest to researchers in medicinal chemistry and drug development for the exploration of novel bioactive compounds. This protocol details the synthesis of this compound via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline system.[1][2][3] The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form, this compound.

The synthesis pathway involves three primary stages:

-

Condensation: The initial reaction between 2-methylaniline (o-toluidine) and diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate.[4]

-

Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate in a high-boiling point solvent to form the quinoline ring system.[4]

-

Hydrolysis and Decarboxylation: Saponification of the resulting ester followed by thermal decarboxylation to yield the final this compound product.[1][4]

This document provides a comprehensive, step-by-step protocol for laboratory synthesis, a summary of quantitative data, and visualizations of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | Off-white to light brown solid | |

| Melting Point | 213-215 °C | |

| Reaction Yields | ||

| Step 1: Condensation | Typically >90% | [5] |

| Step 2: Cyclization | ~70-90% | [4] |

| Step 3: Hydrolysis | ~50-95% | [6] |

| Step 4: Decarboxylation | Typically high, near quantitative | [7] |

| Characterization Data | ||

| ¹H NMR (DMSO-d₆) | Predicted Signals: | [8][9] |

| δ 11.5-12.0 (s, 1H, NH) | ||

| δ 7.8-8.2 (m, 1H, Ar-H) | ||

| δ 7.2-7.7 (m, 3H, Ar-H) | ||

| δ 6.0-6.2 (s, 1H, C3-H) | ||

| δ 2.4-2.6 (s, 3H, CH₃) | ||

| ¹³C NMR (DMSO-d₆) | Predicted Signals: | [8] |

| δ 175-180 (C=O) | ||

| δ 140-145 (Ar-C) | ||

| δ 115-135 (Ar-C, Ar-CH) | ||

| δ 105-110 (C3) | ||

| δ 15-20 (CH₃) |

Experimental Protocols

Materials and Equipment

-

Reagents: 2-methylaniline (o-toluidine), diethyl ethoxymethylenemalonate (DEEM), diphenyl ether, sodium hydroxide (NaOH), concentrated hydrochloric acid (HCl), ethanol.

-

Equipment: Round-bottom flasks, reflux condenser, heating mantle with stirrer, oil bath, distillation apparatus, Buchner funnel, filtration apparatus, pH meter or pH paper, rotary evaporator, melting point apparatus, NMR spectrometer.

Protocol 1: Synthesis of this compound

This protocol is divided into four main steps corresponding to the Gould-Jacobs reaction pathway.

Step 1: Condensation of o-Toluidine with Diethyl Ethoxymethylenemalonate

-

In a 250 mL round-bottom flask, combine 2-methylaniline (10.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

-

Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil (the intermediate) can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

-

In a 500 mL three-necked flask equipped with a reflux condenser and a thermometer, add 150 mL of diphenyl ether and heat it to 250 °C with stirring.[4]

-

Slowly add the crude intermediate from Step 1 dropwise to the hot diphenyl ether over a period of 30 minutes.

-

Maintain the reaction temperature at 250-255 °C and continue to reflux for an additional 30 minutes after the addition is complete.[4]

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully add 200 mL of hexanes or petroleum ether to the cooled mixture to precipitate the product.

-

Collect the precipitated solid, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, by vacuum filtration.

-

Wash the solid with hexanes to remove residual diphenyl ether and dry it in an oven.

Step 3: Hydrolysis to 4-Hydroxy-8-methylquinoline-3-carboxylic acid

-

Prepare a 4% aqueous sodium hydroxide solution (e.g., 4 g NaOH in 96 mL of water).

-

Suspend the dried ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (0.05 mol) in 100 mL of the 4% NaOH solution in a round-bottom flask.[6]

-

Heat the mixture to reflux with stirring for 4-5 hours, or until TLC indicates the complete disappearance of the starting ester.[6]

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Carefully acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate, 4-hydroxy-8-methylquinoline-3-carboxylic acid, by vacuum filtration, wash thoroughly with cold water, and dry.

Step 4: Decarboxylation to this compound

-

Place the dried 4-hydroxy-8-methylquinoline-3-carboxylic acid in a clean, dry round-bottom flask.

-

Heat the solid gently in an oil bath to a temperature just above its melting point (typically 220-240 °C).[4]

-

Maintain this temperature until the evolution of carbon dioxide gas ceases (usually 30-60 minutes).

-

The molten product will solidify upon cooling to room temperature.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield an off-white to light brown solid.

Visualizations

Reaction Pathway

The following diagram illustrates the multi-step synthesis of this compound via the Gould-Jacobs reaction.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Decarboxylation [organic-chemistry.org]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for 8-Methylquinolin-4(1H)-one in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds have long been a cornerstone of antimicrobial chemotherapy, with a broad spectrum of activity against various bacterial pathogens. 8-Methylquinolin-4(1H)-one and its derivatives represent a class of compounds with potential antimicrobial properties. These application notes provide a comprehensive overview of the current understanding of this compound's potential antimicrobial activity, detailed protocols for its evaluation, and a summary of available data on related compounds. While direct antimicrobial data for this compound is limited in publicly accessible literature, this document leverages data from closely related 8-methyl-substituted quinolone derivatives to provide a foundational understanding for researchers.

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target for quinolones.[2]

-

Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[2]

By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step of the topoisomerase reaction. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

References

Application Notes and Protocols for Quinolin-4(1H)-one Derivatives in Anticancer Research

A review of the current landscape and future directions.

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific studies on the application of 8-Methylquinolin-4(1H)-one in anticancer research. Therefore, this document provides a comprehensive overview of the broader class of quinolin-4(1H)-one derivatives as potential anticancer agents, drawing upon available research to offer insights into their mechanisms of action, relevant experimental data, and general protocols that could be adapted for the study of novel derivatives like this compound.

Introduction to Quinolin-4(1H)-ones in Oncology

The quinolin-4(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While initially recognized for its antibacterial properties, recent research has illuminated the potential of quinolin-4(1H)-one derivatives as potent anticancer agents.[1][2] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases such as EGFR and VEGFR, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[1][3] The versatility of the quinolin-4(1H)-one core allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[2][4]

Quantitative Data on Anticancer Activity of Quinolin-4(1H)-one Derivatives

The following table summarizes the in vitro anticancer activity of various quinolin-4(1H)-one derivatives against different human cancer cell lines. It is crucial to note that This compound is not included due to the absence of published data. This data is presented to illustrate the potential of the general scaffold.

| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 3-Amido-7-chloroquinolin-4-ones | HepG2 (Liver) | Selective cytotoxicity noted | [2] |

| 4-Phenylquinolin-2(1H)-one derivative (12e) | 2774 and SKOV3 (Ovarian) | Time and dose-dependent cell death | [5] |

| 3-aryl-2-quinolone derivative | Leukemia and Breast Cancer | In clinical trials | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | [6] |

| Isoquinoline-5,8-dione N-oxide 10.21 | 60 cancer cell lines (mean) | 0.21 | [7] |

Key Signaling Pathways Targeted by Quinolin-4(1H)-one Derivatives